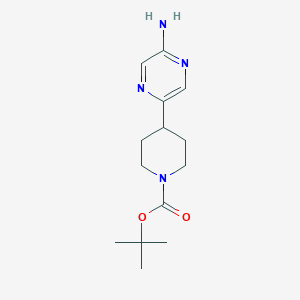
(3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Ácido 3-amino-3-(3,4,5-trimetoxifenil)propanoico es un compuesto orgánico que pertenece a la clase de los ácidos fenilpropanoicos. Este compuesto se caracteriza por la presencia de un grupo amino y tres grupos metoxi unidos a un anillo fenilo, que está conectado a una porción de ácido propanoico. Es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3R)-Ácido 3-amino-3-(3,4,5-trimetoxifenil)propanoico típicamente implica los siguientes pasos:
Material de Partida: La síntesis comienza con 3,4,5-trimetoxibenzaldehído.
Formación de Intermediario: El aldehído se somete a una reacción de condensación con nitrometiano en presencia de una base para formar un intermediario de nitroestireno.
Reducción: El intermediario de nitroestireno se reduce entonces utilizando un agente reductor adecuado como hidruro de aluminio y litio (LiAlH4) para producir la amina correspondiente.
Hidrólisis: La amina se hidroliza posteriormente en condiciones ácidas para producir (3R)-Ácido 3-amino-3-(3,4,5-trimetoxifenil)propanoico.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3R)-Ácido 3-amino-3-(3,4,5-trimetoxifenil)propanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo amino se puede oxidar para formar los correspondientes derivados nitroso o nitro.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como borano o hidruro de aluminio y litio.
Sustitución: Los grupos metoxi pueden participar en reacciones de sustitución nucleofílica para formar diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Hidruro de aluminio y litio (LiAlH4) o borano (BH3) son agentes reductores comunes.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de derivados alcohólicos.
Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones en Investigación Científica
(3R)-Ácido 3-amino-3-(3,4,5-trimetoxifenil)propanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del (3R)-Ácido 3-amino-3-(3,4,5-trimetoxifenil)propanoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3,4,5-trimetoxicinámico: Otro compuesto con grupos metoxi similares pero una estructura global diferente.
Ácido 3,4,5-trimetoxifenilacético: Similar en estructura, pero con una porción de ácido acético en lugar de ácido propanoico.
Singularidad
(3R)-Ácido 3-amino-3-(3,4,5-trimetoxifenil)propanoico es único debido a la presencia de un grupo amino y tres grupos metoxi, lo que confiere propiedades químicas y biológicas distintas. Esta combinación de grupos funcionales permite diversas reacciones químicas y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H17NO5 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m1/s1 |
Clave InChI |
UMIWUEOAUPOOEJ-MRVPVSSYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@@H](CC(=O)O)N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
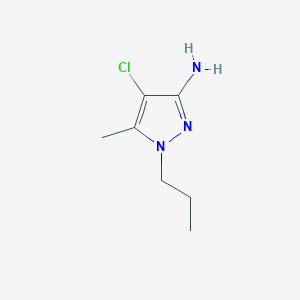
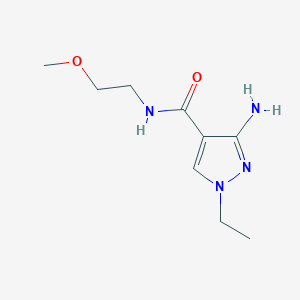
![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
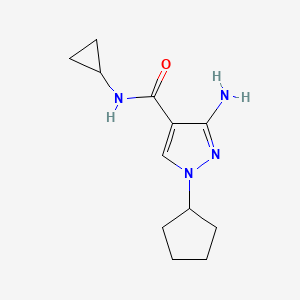
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
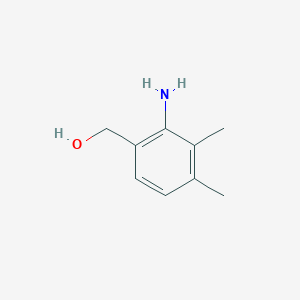
![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)
